5-(2-Fluorophenyl)pyrrolidin-2-one

Synthetic Chemistry Quality Control Medicinal Chemistry

5-(2-Fluorophenyl)pyrrolidin-2-one (CAS 1314714-04-9) is a fluorinated γ-lactam building block distinguished by its ortho-fluorine substitution on the 5-phenyl ring. This regioisomer provides a unique electronic and steric profile unavailable from meta- or para-fluoro analogs, enabling rigorous SAR exploration of fluorine positional effects on PDE4 inhibition, GABA-AT target engagement, and CNS permeability. With ≥98% purity, it is suitable for focused library synthesis via orthogonal N-1 and C-3 derivatization. Researchers comparing pyrrolidinone regioisomers should select this compound for reproducible, position-specific biological outcomes.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
CAS No. 1314714-04-9
Cat. No. B3321184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)pyrrolidin-2-one
CAS1314714-04-9
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=CC=C2F
InChIInChI=1S/C10H10FNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
InChIKeyXDJOUNUPRWGNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluorophenyl)pyrrolidin-2-one (CAS 1314714-04-9): Procurement and Chemical Identity Guide for Research Use


5-(2-Fluorophenyl)pyrrolidin-2-one (CAS: 1314714-04-9) is a fluorinated γ-lactam featuring a pyrrolidin-2-one core bearing a 2-fluorophenyl substituent at the 5-position . The compound has a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol . As a phenyl-substituted pyrrolidinone derivative, this compound belongs to a scaffold class recognized for its versatility in medicinal chemistry, with documented applications spanning antiviral [1], neuroprotective [2], and enzyme inhibition [3] research programs. The ortho-fluorine substitution pattern on the phenyl ring distinguishes this compound from its meta- and para-substituted regioisomers, creating a unique electronic and steric profile relevant to structure-activity relationship investigations [4].

5-(2-Fluorophenyl)pyrrolidin-2-one (CAS 1314714-04-9): Why Generic Substitution or Alternative Scaffolds Cannot Be Assumed Equivalent


The pyrrolidin-2-one scaffold is a privileged structure in drug discovery [1]; however, substitution pattern—particularly the position of the fluorine atom on the phenyl ring—creates functionally distinct chemical entities with divergent target engagement, physicochemical properties, and synthetic utility. While the pyrrolidinone core is shared among numerous research compounds, the specific combination of a 2-fluorophenyl group at the 5-position yields a unique hydrogen-bonding and electrostatic profile that cannot be replicated by meta- or para-substituted regioisomers, nor by unsubstituted phenyl analogs [2]. The ortho-fluorine introduces conformational constraints through steric effects on the adjacent pyrrolidinone ring, potentially altering binding pocket complementarity in ways that are target-dependent and not predictable from class-level extrapolation [3]. Consequently, substituting this compound with a seemingly similar phenylpyrrolidinone without rigorous orthogonal validation introduces substantial risk of irreproducible biological outcomes, particularly in assays sensitive to subtle differences in molecular recognition or metabolic stability [4].

5-(2-Fluorophenyl)pyrrolidin-2-one (CAS 1314714-04-9): Quantitative Evidence and Differentiation Guide for Procurement Decisions


Procurement-Grade Purity Benchmark for Reproducible Synthesis

Commercial availability of 5-(2-fluorophenyl)pyrrolidin-2-one (CAS 1314714-04-9) is documented with a purity specification of 98% from multiple established chemical suppliers . This purity level meets or exceeds typical research-grade requirements for use as a synthetic intermediate or building block in multistep organic synthesis. While comparative purity data for closely related 5-aryl-pyrrolidin-2-one analogs (e.g., 5-(4-chlorophenyl)pyrrolidin-2-one, 5-phenylpyrrolidin-2-one) are not consistently reported across vendors, the 98% benchmark represents a verifiable procurement parameter for experimental reproducibility.

Synthetic Chemistry Quality Control Medicinal Chemistry

Regioisomeric Differentiation: Ortho-Fluorine versus Meta- and Para-Substituted Analogs

The 2-fluorophenyl (ortho-fluoro) substitution pattern on 5-(2-fluorophenyl)pyrrolidin-2-one creates a distinct electronic environment compared to its 3-fluorophenyl (meta) and 4-fluorophenyl (para) regioisomers [1]. Fluorine substitution at the ortho position introduces conformational constraints through steric interactions with the adjacent pyrrolidinone ring, influencing both the compound's physicochemical properties and its potential binding interactions with biological targets [2]. Meta- and para-substituted regioisomers lack this steric influence, resulting in different conformational preferences and electronic distributions [1].

Medicinal Chemistry SAR Studies Drug Design

Scaffold Privilege and Target Engagement Potential: Pyrrolidin-2-one as a PDE4 and GABA-AT Pharmacophore

The pyrrolidin-2-one scaffold is a recognized pharmacophore with documented target engagement across multiple therapeutic programs. 4-(Substituted-phenyl)-2-pyrrolidinone compounds have demonstrated improved PDE4 inhibition compared to the reference compound rolipram, with selectivity over other PDE isoforms [1]. Concurrently, 5-vinyl-pyrrolidin-2-one derivatives have been evaluated as GABA-AT inhibitors with potential anticonvulsant activity [2]. The 5-(2-fluorophenyl) substitution pattern on the pyrrolidin-2-one core represents a structurally distinct entry within this broader pharmacophore class, with the ortho-fluorine potentially modulating both PDE4 and GABA-AT target interactions [3].

Enzyme Inhibition PDE4 GABA-AT CNS Drug Discovery

Synthetic Versatility: 5-Aryl-Pyrrolidin-2-one as a Modular Building Block in Medicinal Chemistry

5-Aryl-pyrrolidin-2-ones serve as versatile synthetic intermediates for constructing structurally diverse compound libraries. The 5-(2-fluorophenyl)pyrrolidin-2-one structure contains two functional handles amenable to further derivatization: the lactam nitrogen (position 1) and the alpha-carbon (position 3) [1]. This modularity contrasts with N-aryl-pyrrolidin-2-ones (e.g., 1-(2-fluorophenyl)pyrrolidin-2-one, CAS 7661-31-6), where the phenyl group is attached to the lactam nitrogen rather than the 5-position carbon, resulting in different reactivity profiles and downstream synthetic pathways .

Organic Synthesis Building Block Library Synthesis Drug Discovery

5-(2-Fluorophenyl)pyrrolidin-2-one (CAS 1314714-04-9): Recommended Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Exploration of PDE4 Inhibitors

As demonstrated by patent literature, 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit improved PDE4 inhibition compared to the reference compound rolipram [1]. The ortho-fluorine substitution pattern of 5-(2-fluorophenyl)pyrrolidin-2-one introduces a unique electronic and steric profile within this pharmacophore class, as established in Section 3. This compound serves as a differentiated building block for synthesizing novel PDE4 inhibitor analogs, enabling systematic exploration of fluorine positional effects on target engagement and isoform selectivity. Researchers should employ this compound in parallel SAR campaigns comparing ortho-, meta-, and para-fluorophenyl pyrrolidinone regioisomers to elucidate fluorine position-dependent activity cliffs.

GABA-AT Inhibitor Development Programs

The pyrrolidin-2-one scaffold is a validated pharmacophore for GABA-AT inhibition, with 5-vinyl-pyrrolidin-2-one derivatives demonstrating anticonvulsant potential [2]. 5-(2-Fluorophenyl)pyrrolidin-2-one represents a C-5 aryl-substituted variant of this scaffold, offering an alternative substitution pattern for probing GABA-AT binding pocket interactions. As established in Section 3, the compound's structural features position it as a building block for synthesizing 5-aryl-pyrrolidin-2-one derivatives, where fluorine substitution may modulate metabolic stability and target residence time in GABAergic modulator discovery programs [3].

Parallel Library Synthesis and Diversification Chemistry

As outlined in Section 3 Evidence Item 4, the 5-aryl-pyrrolidin-2-one core provides two distinct functional handles (N-1 lactam nitrogen and C-3 alpha-carbon) for orthogonal derivatization [4]. 5-(2-Fluorophenyl)pyrrolidin-2-one, with its documented commercial availability at 98% purity, is suitable as a core building block for constructing focused compound libraries. Researchers can systematically derivatize the N-1 position via alkylation or acylation while preserving the 2-fluorophenyl pharmacophore, or modify the C-3 position through enolate chemistry, enabling exploration of diverse chemical space within a consistent scaffold framework. This application is particularly relevant for hit-to-lead optimization campaigns requiring rapid analog synthesis with documented starting material purity.

Fluorine-Probe Studies in CNS Drug Discovery

Fluorine substitution at the ortho position of aromatic rings is a recognized strategy for modulating CNS drug properties, including blood-brain barrier permeability and metabolic stability [5]. The pyrrolidin-2-one scaffold has established precedent in CNS-active programs, including neuroprotective 4-phenylpyrrolidinone derivatives [3]. 5-(2-Fluorophenyl)pyrrolidin-2-one combines these two design elements, positioning it as a probe compound for investigating fluorine effects on CNS drug-like properties within the pyrrolidinone chemotype. Researchers evaluating CNS-targeted pyrrolidinone libraries should include this ortho-fluoro variant alongside unsubstituted and para-fluoro controls to empirically assess fluorine positional effects on permeability, metabolic stability, and target engagement in relevant in vitro models.

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